molecular formula C22H32O3 B1252650 4-HDoHE

4-HDoHE

Cat. No.: B1252650
M. Wt: 344.5 g/mol
InChI Key: IFRKCNPQVIJFAQ-PQVBWYSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-HDoHE is a hydroxydocosahexaenoic acid that consists of 5E,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid bearing an additional 4-hydroxy substituent. It has a role as a metabolite.

Scientific Research Applications

1. Atmospheric Water Vapor Measurement

The University of Hohenheim developed a scanning differential absorption lidar (DIAL) to determine three-dimensional fields of atmospheric water vapor number density. This high-resolution technology, significant in meteorological and environmental sciences, improves understanding of land-atmosphere exchange processes (Späth et al., 2016).

2. Oxidation Mechanism in Polyethylene

Research on the oxidation mechanism of high-density polyethylene (HDPE) for outdoor applications aimed to establish a kinetic model for lifetime prediction. It investigated the relationship between hydroperoxide concentration and the evolution of weight average molar mass during thermo-oxidative aging (Da Cruz et al., 2014).

3. Platelet Activation and Lipid Oxidation

A study on thrombin-activated human platelets demonstrated the formation of oxidized phospholipids containing docosahexaenoic acid (DHA) and hydroxydocosahexaenoic acid (HDOHE). This process is catalyzed by 12-lipoxygenase, revealing a new family of lipids important in biomedical research (Morgan et al., 2010).

4. Tautomer Studies in Mass Spectrometry

The use of differential mobility spectrometry (DMS) for studying tautomeric species in mass spectrometry has been reported. This method provides insights into elusive isomers, crucial for chemical and pharmaceutical research (Campbell et al., 2016).

5. High-Density Lipoprotein Research

A study on oral D-4F, an apolipoprotein mimetic peptide, showed its effect on high-density lipoprotein (HDL) and cholesterol efflux from macrophages. This research is significant in cardiovascular disease treatment and prevention (Navab et al., 2004).

6. Mathematical Learning Module Development

A project developed a mathematical learning module using a scientific approach for number pattern material. This educational research focuses on enhancing learning methods (Ritanti & Fitri, 2021).

7. High-Performance Computing Technologies

Research on the development of toolkit for construction and execution of scientific service-oriented applications in high-capacity computing resources, addressing the needs of high-performance computing in various scientific fields (Bychkov et al., 2017).

8. Catalytic Conversion Research

A study on the catalytic conversion of 4-Chlorophenol via atomic hydrogen substitution using size-controlled polydisperse nanocobalt has implications in chemical engineering and environmental science (Sanni et al., 2021).

9. Lactonase Activities in Human Serum

Investigations into human paraoxonase (PON1) revealed its ability to hydrolyze and lactonize a range of lactones. This enzymatic activity, particularly towards 4-HDoHE, is pivotal in understanding biochemical and pharmacological properties of oxidized eicosanoids and docosanoids (Teiber et al., 2003).

10. Data Management in Scientific Research

The paper on ExaHDF5 highlights the development of Hierarchical Data Format version 5 (HDF5) capabilities for efficient data management in scientific applications, addressing challenges in data access and management in exascale computing systems (Byna et al., 2020).

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(5E,7Z,10Z,13Z,16Z,19Z)-4-hydroxydocosa-5,7,10,13,16,19-hexaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(24)25/h3-4,6-7,9-10,12-13,15-18,21,23H,2,5,8,11,14,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-15-,18-17+

InChI Key

IFRKCNPQVIJFAQ-PQVBWYSWSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C=C\C(CCC(=O)O)O

SMILES

CCC=CCC=CCC=CCC=CCC=CC=CC(CCC(=O)O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CC=CC(CCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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